molecular formula C13H30OSn B086772 Tributyltin methoxide CAS No. 1067-52-3

Tributyltin methoxide

Cat. No.: B086772
CAS No.: 1067-52-3
M. Wt: 321.1 g/mol
InChI Key: KJGLZJQPMKQFIK-UHFFFAOYSA-N
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Description

Tributyltin methoxide is an organotin compound with the molecular formula C₁₃H₃₀OSn and a molecular weight of 321.09 g/mol . It consists of a tin atom bonded to three butyl groups and one methoxide group. This compound is part of the broader class of tributyltin compounds, which have been widely studied for their various applications and effects.

Mechanism of Action

Tributyltin methoxide, also known as Tri-n-Butyltin Methoxide, is an organotin compound with the linear formula [CH3(CH2)3]3SnOCH3 . This compound has been recognized for its significant biological activity, particularly as an endocrine-disrupting chemical (EDC) .

Target of Action

The primary targets of this compound are the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These receptors play crucial roles in regulating gene expression, cellular differentiation, and metabolic processes .

Mode of Action

This compound interacts with RXR and PPARγ, leading to alterations in a range of reproductive, developmental, and metabolic pathways at the organism level . This interaction is considered the molecular initiating event (MIE) in the compound’s mechanism of action .

Biochemical Pathways

The interaction of this compound with RXR and PPARγ affects various biochemical pathways. These include pathways related to reproduction, development, and metabolism . The exact downstream effects can vary depending on the specific pathway and the organism .

Pharmacokinetics

The compound’s bioavailability is likely influenced by these properties .

Result of Action

The molecular and cellular effects of this compound’s action are significant. Its interaction with RXR and PPARγ can lead to changes in gene expression and cellular processes . This can result in a variety of physiological effects, including alterations in reproductive and metabolic functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to adhere to bed sediments in aquatic environments . Its half-life in marine water is about one to two weeks, but when it accumulates in sediments, its half-life extends to about two years . Moreover, TBT can remain in sediments and be released back into the aquatic environment for up to 30 years .

Biochemical Analysis

Biochemical Properties

Tributyltin Methoxide interacts with various enzymes, proteins, and other biomolecules. Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This interaction alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase glucose-stimulated insulin secretion and intracellular Ca 2+ in β-cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level primarily through interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to induce insulin dysregulation and disturb glucose homeostasis, which may be mediated through the estrogen receptor-regulated and/or oxidative stress-related signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, small doses of this compound (100 and 500 ng/kg/bw/day for 15 days) modified the vascular reactivity in aorta, mesenteric and coronary arteries in an experimental rodent model .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .

Preparation Methods

Tributyltin methoxide can be synthesized through the reaction of tributyltin chloride with sodium methoxide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions .

Reaction:

(C4H9)3SnCl+NaOCH3(C4H9)3SnOCH3+NaCl(C_4H_9)_3SnCl + NaOCH_3 \rightarrow (C_4H_9)_3SnOCH_3 + NaCl (C4​H9​)3​SnCl+NaOCH3​→(C4​H9​)3​SnOCH3​+NaCl

In industrial settings, the production of this compound follows similar principles but on a larger scale, with careful control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Tributyltin methoxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Halides: Used in substitution reactions.

    Multiple Bond Compounds: Used in addition reactions.

    Oxidizing and Reducing Agents: Used in redox reactions.

Major Products:

  • New organotin compounds with different functional groups.
  • Addition products with modified chemical structures.

Scientific Research Applications

Tributyltin methoxide has several applications in scientific research:

Comparison with Similar Compounds

  • Tributyltin chloride
  • Tributyltin oxide
  • Tributyltin hydride

Uniqueness:

  • The methoxide group in tributyltin methoxide provides distinct reactivity and potential applications in organic synthesis and industrial processes.

Properties

IUPAC Name

tributyl(methoxy)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H3;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGLZJQPMKQFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074440
Record name Stannane, tributylmethoxy-
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Molecular Weight

321.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-52-3
Record name Tributylmethoxystannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-52-3
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Record name Tributyltin methoxide
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Record name Tributyltin methoxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202857
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Record name Stannane, tributylmethoxy-
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Record name Tri-n-butyltin methanolate
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Record name TRIBUTYLTIN METHOXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for TBTMO?

A1: TBTMO has the molecular formula C13H30OSn and a molecular weight of 321.14 g/mol. Key spectroscopic data includes a 1H NMR signal at 3.54 ppm for the methoxy group (OMe) and a 119Sn NMR signal at 83 ppm [].

Q2: What is the significance of the Sn-O bond in TBTMO?

A2: The Sn-O bond in TBTMO plays a crucial role in its reactivity. This bond readily adds across carbonyl groups, enabling reactions with aldehydes, ketones, and even chloral [, ].

Q3: How does TBTMO act as a catalyst in ring-opening polymerization?

A3: TBTMO effectively catalyzes the ring-opening polymerization of lactones, such as β-butyrolactone and ε-caprolactone [, , ]. The mechanism involves the Sn-O bond coordinating to the carbonyl group of the lactone, facilitating ring-opening and subsequent chain propagation.

Q4: Can TBTMO catalyze syndiospecific polymerization?

A4: Yes, TBTMO exhibits a unique ability to catalyze the syndiospecific polymerization of β-butyrolactone, leading to predominantly syndiotactic poly(β-hydroxybutyrate) [, ]. This selectivity is attributed to chain-end stereocontrol during the polymerization process.

Q5: Are there other catalytic applications of TBTMO?

A5: TBTMO acts as a catalyst in various other reactions, including:

  • Transesterification: It facilitates the transesterification of poly(L-lactide) with poly(ε-caprolactone), forming copolymers with slightly blocky sequences [].
  • Direct synthesis of alkynylstannanes: TBTMO reacts with terminal alkynes in the presence of ZnBr2 as a catalyst, providing a convenient route to alkynylstannanes [, ].

Q6: How can TBTMO be used to synthesize vinyltin compounds?

A6: While direct hydrostannation of but-3-ynoic acid with tributyltin hydride yields the tributyltin carboxylate, using two equivalents of tributyltin hydride in the presence of TBTMO leads to the desired protected vinyltin compound [].

Q7: Can TBTMO be used for the protection of carboxylic acids?

A7: Yes, TBTMO offers a convenient method for temporarily protecting carboxylic acids as tributyltin esters. Deprotection can be achieved using potassium fluoride followed by a mildly acidic solution [].

Q8: What are the applications of TBTMO in palladium-catalyzed coupling reactions?

A8: TBTMO plays a crucial role in several palladium-catalyzed reactions, such as:

  • α-Phenylation of ketones: TBTMO generates tin enolates in situ from enol acetates, which then undergo palladium-catalyzed coupling with bromobenzene to yield α-phenyl ketones [].
  • Synthesis of aryl ketones: TBTMO facilitates the coupling of aryl bromides with vinylic acetates in the presence of a palladium catalyst, resulting in the unexpected formation of aryl ketones [, ].

Q9: What is known about the toxicity of TBTMO?

A9: TBTMO exhibits acute toxicity, with an LD50 of 98 mg/kg in mice []. Studies have shown that it can induce sperm abnormalities in a dose-dependent manner and may have genotoxic potential [].

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